UM-C162
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Overview
Description
UM-C162 is an anti-virulence agent, rescuing nematodes from a Staphylococcus aureus infection and preventing the formation of biofilm in a dose-dependent manner without interfering with bacterial viability.
Scientific Research Applications
1. Anti-Virulence Agent for Staphylococcus Aureus Infections
UM-C162 has shown potential as an anti-virulence agent against Staphylococcus aureus infections. A study demonstrated that this benzimidazole derivative can suppress biofilm formation and down-regulate genes associated with S. aureus virulence, including those related to bacterial attachment and production of hemolysins and proteases. This indicates that UM-C162 could be developed as an alternative therapeutic approach to control S. aureus infections, particularly important given the rise of antibiotic-resistant strains (Kong et al., 2018).
2. DNA Detection and Analysis
Another application of UM-C162 is in the field of DNA detection. The compound has been used in a highly sensitive sensing scheme for detecting low concentrations of DNA. This involves electrochemical amplification with a single label response, potentially allowing for detection down to the single biomolecule level. This application showcases the potential of UM-C162 in analytical chemistry and molecular biology research (Kwon & Bard, 2012).
3. Cancer Research
In the context of cancer research, particularly uveal melanoma (UM), studies have explored the role of DNA repair genes in disease prognosis and immune features. UM-C162 may play a role in this research area, contributing to the development of prognostic models based on DNA repair genes, which can predict patient outcomes and assist in understanding the underlying mechanisms of UM (Wang et al., 2022).
4. Epigenetic Studies in Uveal Melanoma
UM-C162 could be relevant in epigenetic studies of uveal melanoma. Research in this field focuses on understanding the epigenetic mechanisms in UM tumorigenesis, progression, and metastasis, including microRNA expression, gene hypermethylation, and histone modification. UM-C162’s potential role in these processes could contribute to new prevention and treatment approaches for this malignancy (Li et al., 2017).
properties
CAS RN |
1799734-10-3 |
---|---|
Product Name |
UM-C162 |
Molecular Formula |
C30H25N3O4 |
Molecular Weight |
491.55 |
IUPAC Name |
2-(4'-((3-Acetamidobenzyl)oxy)-[1,1'-biphenyl]-4-yl)-6-methyl-1H-benzo[d]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H25N3O4/c1-18-14-26(30(35)36)28-27(15-18)32-29(33-28)23-8-6-21(7-9-23)22-10-12-25(13-11-22)37-17-20-4-3-5-24(16-20)31-19(2)34/h3-16H,17H2,1-2H3,(H,31,34)(H,32,33)(H,35,36) |
InChI Key |
FTDUFUQSAFTQOL-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(NC(C3=CC=C(C4=CC=C(OCC5=CC=CC(NC(C)=O)=C5)C=C4)C=C3)=N2)=CC(C)=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UM-C162; UM-C162; UM C162 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.